Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate
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Overview
Description
Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate is an organophosphorus compound characterized by its unique structure, which includes a phosphonate group bonded to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate oxolane derivative under controlled conditions. The reaction typically requires a catalyst and proceeds via a substitution mechanism, where the oxolane ring is introduced into the phosphonate structure .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts such as palladium or copper complexes are frequently used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group into phosphine derivatives.
Substitution: The oxolane ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted oxolane compounds. These products have diverse applications in different fields .
Scientific Research Applications
Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing various biochemical pathways. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the oxolane ring, making it less versatile in certain applications.
Dimethyl 2-oxoheptylphosphonate: Contains a different alkyl group, leading to variations in reactivity and applications.
Bisphosphonates: These compounds have two phosphonate groups and are primarily used in medicine for bone-related conditions.
Uniqueness
Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate stands out due to its oxolane ring, which imparts unique chemical properties and reactivity. This structural feature allows for a broader range of applications compared to similar compounds .
Properties
CAS No. |
79872-65-4 |
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Molecular Formula |
C7H15O5P |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
2-(dimethoxyphosphorylmethoxy)oxolane |
InChI |
InChI=1S/C7H15O5P/c1-9-13(8,10-2)6-12-7-4-3-5-11-7/h7H,3-6H2,1-2H3 |
InChI Key |
LSBSNIWEGOUDJQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(COC1CCCO1)OC |
Origin of Product |
United States |
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